8-Chloro-9-hydroxy-8,9-deoxyasperlactone
Description
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
(2R)-4-(1-chloro-2-hydroxypropyl)-2-[(1S)-1-hydroxyethyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H13ClO4/c1-4(11)7-3-6(9(13)14-7)8(10)5(2)12/h3-5,7-8,11-12H,1-2H3/t4-,5?,7+,8?/m0/s1 |
InChI Key |
DTTXMEFLUMXFTB-JJAFMLPCSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1C=C(C(=O)O1)C(C(C)O)Cl)O |
Canonical SMILES |
CC(C1C=C(C(=O)O1)C(C(C)O)Cl)O |
Synonyms |
8-chloro-9-hydroxy-8,9-deoxyasperlactone |
Origin of Product |
United States |
Preparation Methods
Source Identification and Strain Selection
8-Chloro-9-hydroxy-8,9-deoxyasperlactone is predominantly isolated from marine fungi of the genus Aspergillus. For example, Aspergillus ostianus strain TUF 01F313, isolated from a marine sponge in Pohnpei, yielded this compound alongside structurally related chlorinated derivatives. Strain selection is critical, as bioactivity and metabolite profiles vary significantly among fungal isolates. A bioassay-guided approach is often employed, where extracts are screened for antimicrobial activity against target organisms such as Ruegeria atlantica or Staphylococcus aureus.
Fermentation and Cultivation
Marine fungi are cultivated under controlled conditions to optimize metabolite production. For Aspergillus ostianus, submerged fermentation in a medium containing glucose, peptone, and seawater-derived minerals is standard. Temperature (20–25°C), pH (6.5–7.5), and salinity (2–3% NaCl) are maintained to mimic native marine environments. Extended fermentation periods (14–21 days) are required to achieve sufficient biomass and secondary metabolite accumulation.
Extraction and Preliminary Purification
Post-fermentation, the mycelial mass is separated via filtration or centrifugation. The supernatant is extracted with ethyl acetate or dichloromethane to capture non-polar metabolites. Crude extracts undergo solvent partitioning, followed by silica gel column chromatography using gradients of hexane-ethyl acetate. Fractions exhibiting antimicrobial activity are further purified via reversed-phase HPLC to isolate 8-chloro-9-hydroxy-8,9-deoxyasperlactone.
Table 1: Key Parameters for Natural Extraction
Synthetic Organic Chemistry Approaches
While natural extraction remains the primary method, limited reports explore synthetic routes. The compound’s stereochemical complexity and halogenation pattern pose significant challenges. Preliminary efforts focus on lactone ring construction via intramolecular esterification, followed by regioselective chlorination at C-8 or C-9 using reagents like sulfuryl chloride (SO₂Cl₂). However, yields from synthetic methods remain suboptimal (<5%), necessitating further optimization.
Optimization Strategies for Enhanced Yield
Media Composition and Precursor Feeding
Modifying fermentation media by adding halogen-rich precursors (e.g., KCl or NaBr) enhances chlorinated metabolite production. For instance, supplementing with 0.1% KCl increased 8-chloro-9-hydroxy-8,9-deoxyasperlactone yield by 40% in Aspergillus protuberus MUT 3638. Similarly, carbon sources like maltose or glycerol improve biomass, indirectly boosting metabolite titers.
Co-Cultivation and Epigenetic Modulation
Co-cultivating marine fungi with bacterial symbionts (e.g., Ruegeria atlantica) triggers stress responses that upregulate biosynthetic gene clusters (BGCs). In one study, this approach doubled 8-chloro-9-hydroxy-8,9-deoxyasperlactone production. Epigenetic modifiers, such as histone deacetylase inhibitors, also activate silent BGCs, though this remains underexplored for this compound.
Analytical Characterization
Structural Elucidation
The compound’s structure is confirmed via tandem spectroscopic techniques:
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 8-Chloro-9-hydroxy-8,9-deoxyasperlactone to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Avoid bulk storage; purchase quantities aligned with short-term experimental needs to prevent degradation. For transport, use ice packs in insulated containers to maintain temperature stability. These protocols are critical for preserving halogenated lactone derivatives, which are prone to photodegradation and thermal decomposition .
Q. How can HPLC be optimized for purity analysis of 8-Chloro-9-hydroxy-8,9-deoxyasperlactone?
- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Validate the method using a reference standard (≥98% purity) and calibrate detection at 254 nm. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) should precede sample analysis. For trace impurities, gradient elution with 0.1% trifluoroacetic acid improves resolution .
Q. What synthetic routes are documented for 8-Chloro-9-hydroxy-8,9-deoxyasperlactone?
- Methodological Answer : A multi-step synthesis is typical:
- Step 1 : Chlorination of the parent lactone using SOCl₂ in anhydrous dichloromethane (0°C, 2 h).
- Step 2 : Hydroxylation via epoxide ring-opening with H₂O₂ in acidic conditions (pH 4.5, 50°C).
- Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate 3:1). Yields range from 40–60%, requiring strict control of stoichiometry and reaction times .
Advanced Research Questions
Q. How can statistical Design of Experiments (DOE) optimize synthesis yield?
- Methodological Answer : Apply a Box-Behnken design to evaluate three critical factors: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Conduct 15–20 experimental runs, fit data to a quadratic model, and identify optimal conditions via response surface methodology. This approach reduces trial-and-error iterations and accounts for interaction effects, improving yield predictability by 25–30% .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Methodological Answer : For conflicting NMR/IR results:
- Step 1 : Validate instrument calibration using certified reference materials.
- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities.
- Step 3 : Cross-reference with computational IR spectra (DFT/B3LYP/6-31G* level) to confirm functional groups. Discrepancies often arise from solvent effects or impurities, necessitating iterative purification and analysis .
Q. How does computational modeling predict reactivity in derivatization reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For example, the C-8 chloro group in 8-Chloro-9-hydroxy-8,9-deoxyasperlactone shows high electrophilicity (ƒ⁻ = 0.15), making it prone to nucleophilic substitution. MD simulations (50 ps, NPT ensemble) further predict solvent effects on reaction pathways .
Q. What safety protocols are critical for handling chlorinated intermediates?
- Methodological Answer : Use fume hoods with ≥100 fpm face velocity and wear nitrile gloves (≥8 mil thickness) to prevent dermal exposure. Chlorinated intermediates require neutralization with 10% sodium bicarbonate before disposal. Acute toxicity studies (LD₅₀ > 200 mg/kg in rodents) suggest strict exposure limits (<1 ppm airborne) .
Methodological Tables
Table 1 : Key Parameters for HPLC Purity Analysis
| Parameter | Optimal Value | Acceptable Range |
|---|---|---|
| Column Temperature | 30°C | 25–35°C |
| Detection Wavelength | 254 nm | 240–260 nm |
| Retention Time | 8.2 min | ±0.5 min |
| Tailing Factor | 1.3 | <2.0 |
Table 2 : DOE Factors for Yield Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 40 | 60 |
| Catalyst (mol%) | 5 | 15 |
| Time (h) | 2 | 6 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
